![molecular formula C26H27N5O3S B6565385 2-methoxy-5-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide CAS No. 946220-02-6](/img/structure/B6565385.png)

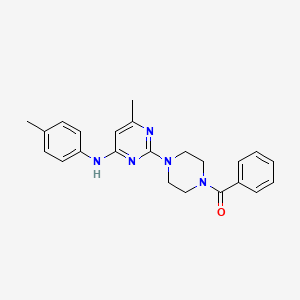

2-methoxy-5-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-methoxy-5-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide” is a complex organic molecule. It contains several functional groups including a sulfonamide, an amine, and a methoxy group. These functional groups suggest that the compound could have a variety of chemical properties and potential applications .

Chemical Reactions Analysis

The compound contains several functional groups that are known to undergo various chemical reactions. For example, the amine group can participate in acid-base reactions, and the sulfonamide group can undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure and the functional groups it contains. For example, the presence of polar functional groups like sulfonamide and amine could increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique

- Targeted Kinase Inhibition : The compound’s sulfonamide group and aromatic rings make it a potential kinase inhibitor. Researchers explore its efficacy against specific kinases involved in diseases like cancer and inflammation .

- Anticancer Agents : Investigating its ability to inhibit tumor growth or metastasis by targeting specific pathways (e.g., tyrosine kinases) is crucial. The methyl and methoxy groups may enhance selectivity and binding affinity .

- Boronic Acid Derivatives : The phenylboronic acid moiety in this compound can participate in Suzuki-Miyaura cross-coupling reactions. Researchers use it as a reagent for palladium-catalyzed arylation and stereoselective Heck-type reactions .

- Renewable Bis(cyanate) Esters : 2-Methoxy-4-methylphenol, a related compound, contributes to the preparation of renewable bis(cyanate) esters, which have applications in polymer science .

- Functional Polymers : Incorporating this compound or its derivatives into polymer matrices can lead to materials with specific properties (e.g., optical, electronic, or mechanical). Researchers explore its use in designing functional polymers .

- Fluorescent Probes : The methoxy and methyl groups can be modified to create fluorescent probes. These probes help visualize cellular processes, protein localization, and receptor binding in live cells .

- Electrochemical Sensors : Researchers investigate the electrochemical behavior of this compound on modified electrodes. Its sulfonamide group may facilitate selective detection of specific analytes .

- Natural Product Analogues : Inspired by natural products, scientists synthesize analogues like this compound. They explore their biological activities, aiming for improved efficacy or novel mechanisms .

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalysis

Materials Science and Polymer Chemistry

Biological Studies and Imaging

Analytical Chemistry and Sensors

Natural Product Chemistry

Mécanisme D'action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Orientations Futures

Propriétés

IUPAC Name |

2-methoxy-5-methyl-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O3S/c1-17-5-8-20(9-6-17)28-25-16-19(3)27-26(30-25)29-21-10-12-22(13-11-21)31-35(32,33)24-15-18(2)7-14-23(24)34-4/h5-16,31H,1-4H3,(H2,27,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPBCNCUXSLVOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-5-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N6-cyclopentyl-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6565306.png)

![5-methyl-N,3-bis(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6565309.png)

![3-benzyl-5-methyl-N-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6565311.png)

![3-cyclohexyl-1-(4-{4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}piperazin-1-yl)propan-1-one](/img/structure/B6565312.png)

![2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B6565320.png)

![2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B6565341.png)

![6-methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B6565345.png)

![2-[4-(9H-fluorene-2-sulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B6565352.png)

![3-cyclohexyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]propanamide](/img/structure/B6565364.png)

![N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6565368.png)

![5-methoxy-2,4-dimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B6565381.png)

![4-methoxy-2,5-dimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B6565384.png)

![3-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B6565397.png)